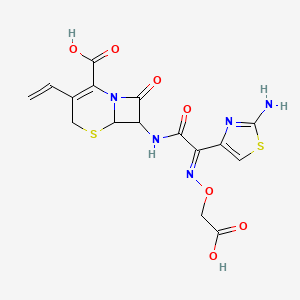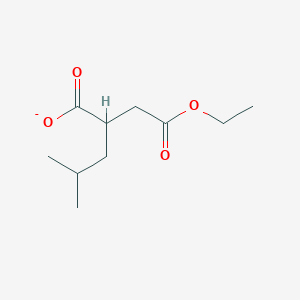
Butanedioic acid, 2-(2-methylpropyl)-, 4-ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido butanodioico, 2-(2-metilpropil)-, éster 4-etílico es un compuesto orgánico con la fórmula molecular C11H20O4. Es un derivado del ácido butanodioico, donde los átomos de hidrógeno son reemplazados por grupos 2-metilpropil y éster 4-etílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ácido butanodioico, 2-(2-metilpropil)-, éster 4-etílico generalmente implica reacciones de esterificación. Un método común es la reacción del ácido butanodioico con 2-metilpropanol y etanol en presencia de un catalizador ácido como el ácido sulfúrico. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la esterificación completa.
Métodos de producción industrial
En un entorno industrial, la producción de ácido butanodioico, 2-(2-metilpropil)-, éster 4-etílico se puede ampliar utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de las condiciones de reacción, lo que lleva a mayores rendimientos y pureza del producto final. El uso de catalizadores avanzados y parámetros de reacción optimizados mejora aún más la eficiencia del proceso industrial.
Análisis De Reacciones Químicas
Tipos de reacciones
Ácido butanodioico, 2-(2-metilpropil)-, éster 4-etílico experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos éster en alcoholes.
Sustitución: Las reacciones de sustitución nucleófila pueden reemplazar los grupos éster con otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como aminas y tioles en reacciones de sustitución.
Principales productos formados
Oxidación: Los principales productos son los ácidos carboxílicos.
Reducción: Los principales productos son los alcoholes.
Sustitución: Los principales productos dependen del nucleófilo utilizado, dando como resultado varios ésteres sustituidos.
Aplicaciones Científicas De Investigación
Ácido butanodioico, 2-(2-metilpropil)-, éster 4-etílico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la preparación de moléculas más complejas.
Biología: El compuesto se estudia por su posible actividad biológica e interacciones con biomoléculas.
Medicina: La investigación está en curso para explorar su potencial como intermedio de fármacos o ingrediente farmacéutico activo.
Industria: Se utiliza en la producción de polímeros, resinas y otros materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del ácido butanodioico, 2-(2-metilpropil)-, éster 4-etílico implica su interacción con varios objetivos moleculares. Los grupos éster pueden sufrir hidrólisis para liberar ácido butanodioico y los alcoholes correspondientes, que luego pueden participar en vías bioquímicas adicionales. Los objetivos moleculares y vías específicas dependen del contexto de su aplicación, como en el desarrollo de fármacos o la ciencia de materiales.
Comparación Con Compuestos Similares
Compuestos similares
Ácido butanodioico, éster metil etílico: Similar en estructura pero con diferentes grupos éster.
Ácido butanoico, 2-metil-, éster etílico: Comparte el grupo 2-metil pero difiere en la estructura general.
Ácido butanodioico, éster dimetil: Otro derivado éster del ácido butanodioico con diferentes sustituyentes.
Singularidad
Ácido butanodioico, 2-(2-metilpropil)-, éster 4-etílico es único debido a sus grupos éster específicos, que confieren propiedades químicas y reactividad distintas. Esta singularidad lo hace valioso en aplicaciones donde se requieren interacciones o propiedades específicas.
Propiedades
Fórmula molecular |
C10H17O4- |
|---|---|
Peso molecular |
201.24 g/mol |
Nombre IUPAC |
2-(2-ethoxy-2-oxoethyl)-4-methylpentanoate |
InChI |
InChI=1S/C10H18O4/c1-4-14-9(11)6-8(10(12)13)5-7(2)3/h7-8H,4-6H2,1-3H3,(H,12,13)/p-1 |
Clave InChI |
SHGGEUYOIOWHJU-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)CC(CC(C)C)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


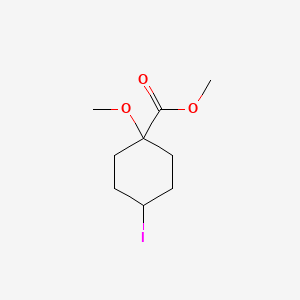
![D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel-](/img/structure/B12291228.png)
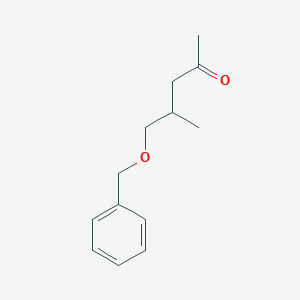


![2-[[4-[[2-Amino-5-(5-methyl-2-propan-2-ylcyclohexyl)oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12291240.png)
![sodium;[(2S,5R)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)-2,5-dihydrofuran-2-yl]methanolate](/img/structure/B12291243.png)
![(2R,3R,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol4-Acetate](/img/structure/B12291248.png)
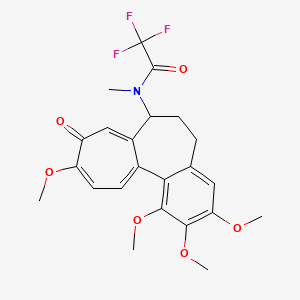
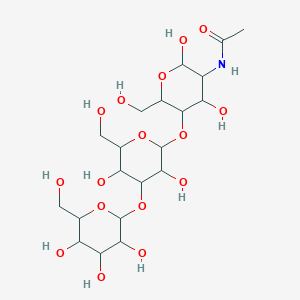
![4-[2,6-dimethyl-4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydro-1H-indene-2-carboxylic acid;4-methylbenzenesulfonic acid](/img/structure/B12291274.png)
